![molecular formula C17H14ClNO4 B2494003 2-[4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid CAS No. 439096-40-9](/img/structure/B2494003.png)
2-[4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,4-benzoxazin-3-yl acetic acid derivatives involves cyclization of anthranilic acid derivatives with aryl aldehydes in acetic anhydride under reflux conditions to yield high-purity products (Nikpour, Sheikh, & Saraji, 2007)1. Another approach involves the ring opening of 4-aryl-2-phenyloxazol-5-one with 2-aminobenzoic acid, followed by refluxing in acetic anhydride to synthesize 4H-3,1-benzoxazin-4-one derivatives (Haneen, Gouhar, Hashem, & Youssef, 2019)2.
Molecular Structure Analysis
The molecular structure of these compounds is characterized by X-ray diffraction and NMR spectroscopy. The structural studies reveal high energy barriers for hindered rotation of bridgehead phenyl groups, indicating a complex steric environment within these molecules (Tähtinen, Sillanpää, Stájer, Szabó, & Pihlaja, 1999)3. Additionally, electron density studies of the biologically active molecule (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid have been conducted to understand intermolecular interactions and hydrogen bonding in the solid state (Wang, Ashurov, Ibragimov, Wang, Mouhib, Mukhamedov, & Englert, 2016)4.
Chemical Reactions and Properties
Chemical reactions involving 1,4-benzoxazin-3-yl acetic acid derivatives include reductive cyclization, which is a method described for the synthesis of these compounds in the presence of Fe/acetic acid (Ramesh, Raju, Kavala, Kuo, & Yao, 2011)5. The compounds also exhibit the ability to undergo various nucleophilic substitutions, contributing to their diverse chemical properties.
Physical Properties Analysis
The physical properties of 1,4-benzoxazin-3-yl acetic acid derivatives, such as solubility, melting points, and crystal structure, are influenced by the molecular structure and substituent effects. These properties are essential for understanding the compound's behavior in different chemical environments.
Chemical Properties Analysis
The chemical properties, including reactivity with different nucleophiles and the formation of metal complexes, highlight the versatility of these compounds. Studies on the synthesis and reactions of derivatives bearing pyrazolyl moiety indicate their potential as antimicrobial and antioxidant agents (Haneen et al., 2019)2. Additionally, their ability to form stable complexes with metals, acting as N,O-chelating ligands, has been demonstrated (Filippova, Bologa, Simonov, Gdaniec, & Gerbaleu, 2005)6.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Synthetic compounds, including variations of 1,4-Benzoxazine analogues, have been explored for their antibacterial properties. A study by Kadian et al. (2012) synthesized compounds like {(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid} and tested them against bacterial strains such as E. coli and Staphylococcus aureus. Some compounds demonstrated good activity against specific strains like K. pneumoniae and E. faecalis, while others showed moderate activity against E. coli and other bacteria (Kadian, Maste, & Bhat, 2012).
Synthesis Techniques and Derivatives
Research by Mayer et al. (2001) focused on synthesizing derivatives of Ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-carboxylate, highlighting the methods and yields of these processes. Such synthetic techniques are vital for creating various derivatives of 1,4-Benzoxazine for research and potential applications (Mayer, Arrault, Guillaumet, & Mérour, 2001).
Antifungal and Antimycotic Activity
Mukovoz et al. (2018) explored the synthesis of bioactive derivatives of 1,4-benzoxazine. They prepared compounds with antimycotic activity against plant pathogenic fungi, indicating potential agricultural applications (Mukovoz, Slepukhin, Danilova, Aysuvakova, & Glinushkin, 2018).
Antimicrobial and Antioxidant Properties
The study by Sonia et al. (2013) synthesized benzoxazinyl pyrazolone arylidenes, which exhibited in vitro antimicrobial and antioxidant activities. This demonstrates the potential of 1,4-Benzoxazine derivatives in pharmaceutical research (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).
Applications in Organic Synthesis
Research by Dabholkar and Gavande (2003) and Masuoka et al. (1986) explored the synthesis of 1,4-Benzoxazine derivatives under different conditions, contributing to the field of organic chemistry and the development of new synthetic methodologies (Dabholkar & Gavande, 2003); (Masuoka, Asako, Goto, & Noguchi, 1986).
Eigenschaften
IUPAC Name |
2-[4-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzoxazin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c18-13-6-2-1-5-12(13)17(22)19-11(9-16(20)21)10-23-15-8-4-3-7-14(15)19/h1-8,11H,9-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBQVLNEOLPVSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C2O1)C(=O)C3=CC=CC=C3Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)benzyl]piperidine-1-carboxylate](/img/structure/B2493921.png)


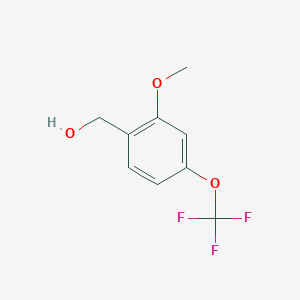
![3,4,5-triethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2493925.png)
![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2493926.png)
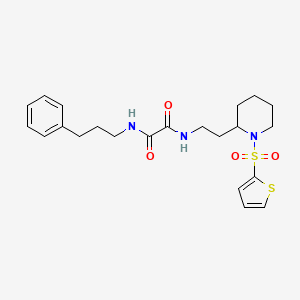
![(2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2493928.png)
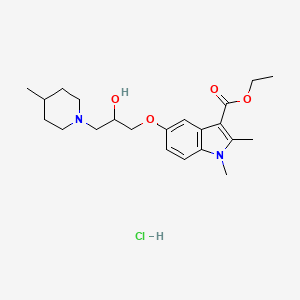
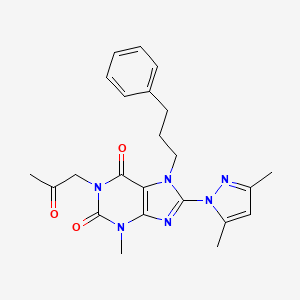
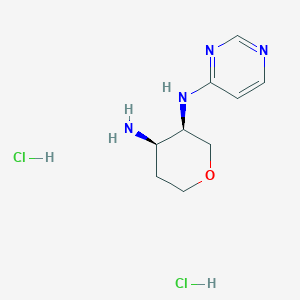
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2493936.png)
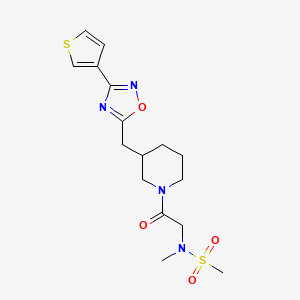
![2-Bromo-4-(bromomethyl)-7,7-dimethyl-3-oxobicyclo[2.2.1]heptanecarboxylic acid](/img/structure/B2493943.png)